![molecular formula C12H11N3O4S B2768753 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine CAS No. 866138-24-1](/img/structure/B2768753.png)
4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine” is a chemical compound with the molecular formula C12H11N3O4S. It has a molecular weight of 293.3 . This compound is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine” consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and DNA Methylation
Synthesis of Pyrimidylhydrazones and Substituted Pyrimidyl-Aryl- and -Cyclohexylthiosemicarbazides
4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine has been explored in the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides. These compounds were investigated for their influence on DNA methylation and exhibited in vitro antitumor properties, highlighting their significance in the study of cancer and potential therapeutic applications (Grigoryan et al., 2012).
Material Science
Synthesis of Thermally Stable Aromatic Poly(imide amide benzimidazole) Copolymers
In material science, 4-Methyl-2-[(4-nitrobenzyl)sulfonyl]pyrimidine has contributed to the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These materials show significant promise due to their high glass-transition temperatures and excellent thermal stability, making them suitable for high-performance applications (Wang & Wu, 2003).
Radiotracer Development
Facile Synthesis of Pyrimidinyl Sulfonamide as PET Tracer Precursor
The compound's derivatives have been used in the facile synthesis of N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, a novel sulfonamide derivative intended as a precursor for positron emission tomography (PET) tracer production. This underscores its potential in diagnostic imaging and research into various diseases, including cancer (Gebhardt & Saluz, 2012).
properties
IUPAC Name |
4-methyl-2-[(4-nitrophenyl)methylsulfonyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-6-7-13-12(14-9)20(18,19)8-10-2-4-11(5-3-10)15(16)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOMRVYWLMEZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.